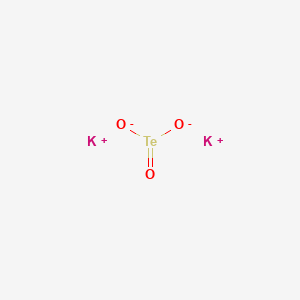
Egtazic acid(EGTA)
Overview
Description
EGTA, also known as Egtazic acid, is an aminopolycarboxylic acid and a calcium chelator . It is a white solid that is related to the better known EDTA . Compared to EDTA, it has a lower affinity for magnesium, making it more selective for calcium ions .
Molecular Structure Analysis
The chemical formula of EGTA is C14H24N2O10 . Its exact mass is 380.14 and its molecular weight is 380.350 . The linear formula is [-CH2OCH2CH2N(CH2CO2H)2]2 .Chemical Reactions Analysis
EGTA is known to chelate calcium (Ca2+) at a ratio of 1:1 . It serves as an anti-coagulant when dissolved at 1 g per 100 ml of blood . EGTA can prevent the vesicular release in the nanodomain of single Ca2+ channels .Physical And Chemical Properties Analysis
EGTA is a solid . It is insoluble in H2O, DMSO, and EtOH . Its melting point is 241 °C .Scientific Research Applications
Cell Culture Media
- Application Summary: EGTA can be added to cell culture media to chelate contaminating Ca2+. Reducing Ca2+ helps to maintain sample viability and allows researchers to focus and isolate calcium-dependent signaling pathways .
- Methods of Application: EGTA is added to the cell culture media. The specific amount added can vary depending on the experimental protocol .
- Results or Outcomes: The use of EGTA in cell culture media helps maintain cell viability and allows for the study of calcium-dependent signaling pathways .
Enzymatic Assays
- Application Summary: EGTA is used in enzymatic assays that require Ca2+ as cofactors for activation .
- Methods of Application: In enzyme reaction buffers, EGTA can efficiently remove Ca2+ to enable researchers to study the effects of calcium on enzyme activity .
- Results or Outcomes: The use of EGTA in enzymatic assays allows for the study of the effects of calcium on enzyme activity .
Calcium Measurement
- Application Summary: EGTA is used to titrate the concentration of free Ca2+ in solution .
- Methods of Application: The concentration of free Ca2+ is determined by mixing graduated amounts of K2EGTA and CaEGTA .
- Results or Outcomes: The use of EGTA allows for the accurate measurement of free Ca2+ in solution .
Protein Purification
- Application Summary: EGTA is used in the protein purification technique known as tandem affinity purification .
- Methods of Application: In this technique, recombinant fusion proteins are bound to calmodulin beads and eluted out by adding EGTA .
- Results or Outcomes: The use of EGTA in this context aids in the purification of proteins .
Dentistry and Endodontics
- Application Summary: EGTA is often employed in dentistry and endodontics for the removal of the smear layer .
- Methods of Application: The specific methods of application can vary depending on the procedure, but generally involve the application of an EGTA solution to the teeth .
- Results or Outcomes: The use of EGTA in dentistry helps in the removal of the smear layer, improving the effectiveness of certain dental procedures .
Treatment of Animals with Cerium Poisoning
- Application Summary: EGTA has been used experimentally for the treatment of animals with cerium poisoning .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: While specific results are not provided, the use of EGTA in this context suggests potential therapeutic applications .
Transverse Aortic Constriction in Rats
- Application Summary: EGTA is used in the preparation of ice-cold cardioplegia solution for transverse aortic constriction in rats .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the procedure of transverse aortic constriction in rats .
Protein Extraction and Whole Extract Cells
- Application Summary: EGTA is used in the preparation of ice-cold lysis buffer for protein extraction and whole extract cells .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the extraction of proteins and whole extract cells .
Extraction of Mitochondria from HEK293F Cells
- Application Summary: EGTA is used in the preparation of buffer A, B, and C for the extraction of mitochondria from HEK293F cells .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the extraction of mitochondria from HEK293F cells .
Determination of Calcium in the Presence of Magnesium
- Application Summary: EGTA is a chelating agent useful for the determination of calcium in the presence of magnesium .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the determination of calcium in the presence of magnesium .
Separation of Thorium from Monazite
- Application Summary: EGTA has been used experimentally for the separation of thorium from the mineral monazite .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the separation of thorium from the mineral monazite .
Transverse Aortic Constriction in Rats
- Application Summary: EGTA is used in the preparation of ice-cold cardioplegia solution for transverse aortic constriction in rats .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the procedure of transverse aortic constriction in rats .
Protein Extraction and Whole Extract Cells
- Application Summary: EGTA is used in the preparation of ice-cold lysis buffer for protein extraction and whole extract cells .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the extraction of proteins and whole extract cells .
Extraction of Mitochondria from HEK293F Cells
- Application Summary: EGTA is used in the preparation of buffer A, B, and C for the extraction of mitochondria from HEK293F cells .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the extraction of mitochondria from HEK293F cells .
Determination of Calcium in the Presence of Magnesium
- Application Summary: EGTA is a chelating agent useful for the determination of calcium in the presence of magnesium .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the determination of calcium in the presence of magnesium .
Separation of Thorium from Monazite
- Application Summary: EGTA has been used experimentally for the separation of thorium from the mineral monazite .
- Methods of Application: The specific methods of application can vary depending on the specifics of the experiment .
- Results or Outcomes: The use of EGTA in this context aids in the separation of thorium from the mineral monazite .
Safety And Hazards
Future Directions
EGTA has been used experimentally for the treatment of animals with cerium poisoning and for the separation of thorium from the mineral monazite . It is used as a compound in elution buffer in the protein purification technique known as tandem affinity purification, in which recombinant fusion proteins are bound to calmodulin beads and eluted out by adding EGTA . EGTA is often employed in dentistry and endodontics for the removal of the smear layer .
properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVIWRASFVYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31571-71-8 (hydrochloride salt) | |
| Record name | Egtazic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045151 | |
| Record name | Egtazic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Egtazic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14091 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Egtazic acid | |
CAS RN |
67-42-5 | |
| Record name | EGTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Egtazic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Dioxa-3,12-diazatetradecanedioic acid, 3,12-bis(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Egtazic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(oxyethylenenitrilo)tetra(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGTAZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526U7A2651 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














